molecular formula C25H24 B180808 2,2,9-trimethyl-3,4-dihydro-1H-picene CAS No. 1242-76-8

2,2,9-trimethyl-3,4-dihydro-1H-picene

Cat. No.: B180808
CAS No.: 1242-76-8
M. Wt: 324.5 g/mol
InChI Key: QTTSLFHFYFQOPR-UHFFFAOYSA-N
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Description

2,2,9-trimethyl-3,4-dihydro-1H-picene: is an organic compound with the molecular formula C25H24 It is a derivative of picene, a polycyclic aromatic hydrocarbon, and is characterized by the addition of hydrogen atoms and methyl groups to the picene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,9-trimethyl-3,4-dihydro-1H-picene typically involves the hydrogenation of picene in the presence of a catalyst. Common catalysts used for this purpose include palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is carried out under high pressure of hydrogen gas and elevated temperatures to ensure complete hydrogenation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors capable of withstanding high pressures and temperatures. The reaction conditions are optimized to maximize yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,2,9-trimethyl-3,4-dihydro-1H-picene can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions result in the formation of various oxidized derivatives.

    Reduction: Further reduction of the compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (bromine, chlorine), organometallic compounds

Major Products Formed:

    Oxidation: Oxidized derivatives of picene

    Reduction: Further reduced forms of picene

    Substitution: Substituted picene derivatives

Scientific Research Applications

Chemistry: 2,2,9-trimethyl-3,4-dihydro-1H-picene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It is being investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for use in electronic devices.

Mechanism of Action

The mechanism of action of 2,2,9-trimethyl-3,4-dihydro-1H-picene is primarily related to its ability to interact with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways involved are still under investigation, but it is believed to influence cellular processes through its interactions with specific proteins and nucleic acids.

Comparison with Similar Compounds

  • Phenanthrene, 1,2,3,4-tetrahydro-
  • Naphthalene, 1,2,3,4-tetrahydro-
  • 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Comparison: 2,2,9-trimethyl-3,4-dihydro-1H-picene is unique due to the presence of additional methyl groups and its specific hydrogenation pattern. This structural uniqueness imparts distinct chemical and physical properties, making it different from other similar compounds. For example, its electronic properties are enhanced compared to phenanthrene and naphthalene derivatives, making it more suitable for applications in organic electronics.

Properties

CAS No.

1242-76-8

Molecular Formula

C25H24

Molecular Weight

324.5 g/mol

IUPAC Name

2,2,9-trimethyl-3,4-dihydro-1H-picene

InChI

InChI=1S/C25H24/c1-16-5-4-6-19-18(16)9-10-22-20-8-7-17-13-14-25(2,3)15-24(17)23(20)12-11-21(19)22/h4-12H,13-15H2,1-3H3

InChI Key

QTTSLFHFYFQOPR-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3C=CC5=C4CC(CC5)(C)C

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3C=CC5=C4CC(CC5)(C)C

1242-76-8

Synonyms

Picene,1,2,3,4-tetrahydro-2,2,9-triMethyl-

Origin of Product

United States

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